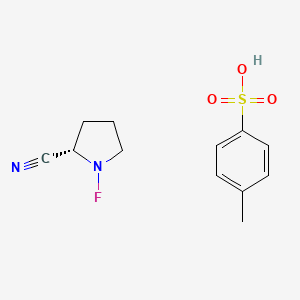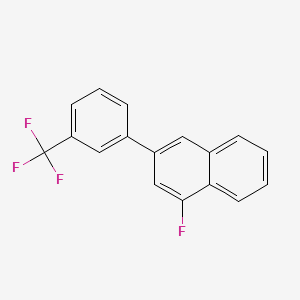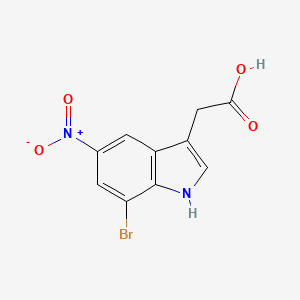
2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid typically involves the bromination and nitration of indole derivatives. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Subsequent bromination and nitration steps introduce the bromo and nitro groups, respectively. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound’s derivatives are studied for their biological activities, including antiviral and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent due to its diverse biological activities.
Industry: It is used in the development of new materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of 2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. For example, the nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromo group may enhance binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-bromoindole-3-acetic acid: Similar structure but lacks the nitro group, leading to different biological activities.
7-nitroindole-3-acetic acid: Lacks the bromo group, affecting its chemical reactivity and biological properties
This compound stands out due to the presence of both bromo and nitro groups, which confer unique chemical and biological properties.
Properties
CAS No. |
87240-12-8 |
|---|---|
Molecular Formula |
C10H7BrN2O4 |
Molecular Weight |
299.08 g/mol |
IUPAC Name |
2-(7-bromo-5-nitro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7BrN2O4/c11-8-3-6(13(16)17)2-7-5(1-9(14)15)4-12-10(7)8/h2-4,12H,1H2,(H,14,15) |
InChI Key |
PFJTYMXUBPOUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CC(=O)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one](/img/structure/B11837571.png)
![Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11837574.png)
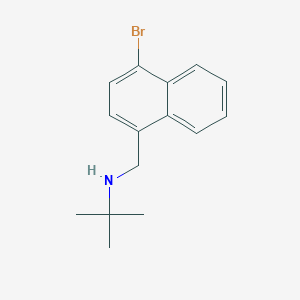
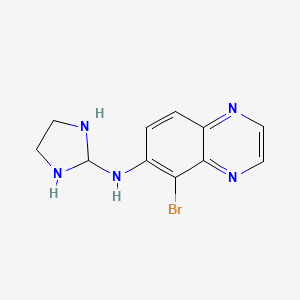
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde](/img/structure/B11837593.png)
![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)


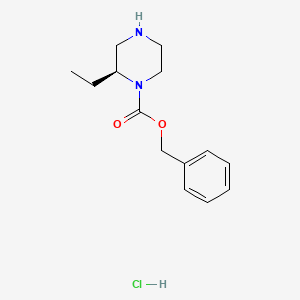

![6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11837632.png)
![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)
